molecular formula C7H4ClF4N B12949483 4-Chloro-3-fluoro-2-(trifluoromethyl)aniline

4-Chloro-3-fluoro-2-(trifluoromethyl)aniline

Cat. No.: B12949483
M. Wt: 213.56 g/mol
InChI Key: AGKWTZNQXGBYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-fluoro-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4ClF4N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-2-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a series of substitutions and reductions. For instance, starting with a chlorinated benzene derivative, the trifluoromethyl group can be introduced using a trifluoromethylating agent under specific conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Common industrial methods include the use of catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

4-Chloro-3-fluoro-2-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Chloro-3-fluoro-2-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. The presence of electronegative fluorine atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-fluoro-2-(trifluoromethyl)aniline is unique due to the combination of chlorine, fluorine, and trifluoromethyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H4ClF4N

Molecular Weight

213.56 g/mol

IUPAC Name

4-chloro-3-fluoro-2-(trifluoromethyl)aniline

InChI

InChI=1S/C7H4ClF4N/c8-3-1-2-4(13)5(6(3)9)7(10,11)12/h1-2H,13H2

InChI Key

AGKWTZNQXGBYLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)C(F)(F)F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.